2,2'-[4-(4-Methylphenyl)-4H-1,2,4-triazole-3,5-diyl]dipyridine
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Overview
Description
3,5-Bis(2-pyridyl)-4-(4-methylphenyl)-4H-1,2,4-triazole is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes two pyridyl groups and a methylphenyl group attached to a triazole ring. The presence of these functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(2-pyridyl)-4-(4-methylphenyl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-pyridylhydrazine with 4-methylbenzoyl chloride in the presence of a base, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(2-pyridyl)-4-(4-methylphenyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly at the pyridyl or methylphenyl groups, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or alkylating agents under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridyl or phenyl ketones, while reduction may produce alcohols or amines. Substitution reactions can result in halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
3,5-Bis(2-pyridyl)-4-(4-methylphenyl)-4H-1,2,4-triazole has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,5-Bis(2-pyridyl)-4-(4-methylphenyl)-4H-1,2,4-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s triazole ring and pyridyl groups can facilitate binding to metal ions or other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(2-pyridyl)-4-phenyl-4H-1,2,4-triazole: Similar structure but lacks the methyl group on the phenyl ring.
3,5-Bis(2-pyridyl)-4-(4-chlorophenyl)-4H-1,2,4-triazole: Similar structure with a chlorine substituent instead of a methyl group.
3,5-Bis(2-pyridyl)-4-(4-nitrophenyl)-4H-1,2,4-triazole: Similar structure with a nitro group on the phenyl ring.
Uniqueness
The presence of the methyl group on the phenyl ring in 3,5-Bis(2-pyridyl)-4-(4-methylphenyl)-4H-1,2,4-triazole imparts unique steric and electronic properties, which can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and can result in different chemical behavior and applications.
Properties
CAS No. |
263568-83-8 |
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Molecular Formula |
C19H15N5 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
2-[4-(4-methylphenyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C19H15N5/c1-14-8-10-15(11-9-14)24-18(16-6-2-4-12-20-16)22-23-19(24)17-7-3-5-13-21-17/h2-13H,1H3 |
InChI Key |
YZBMGJOILCIGGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2C3=CC=CC=N3)C4=CC=CC=N4 |
Origin of Product |
United States |
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